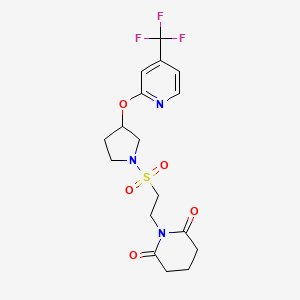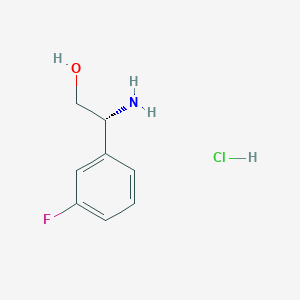
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene is a synthetic organic compound with a unique structure that includes an azido group and a chromene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted chromene derivative.
Azidation: The introduction of the azido group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Scaling up the azidation reaction with optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in bioconjugation reactions due to the reactivity of the azido group.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene exerts its effects involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications.
類似化合物との比較
Similar Compounds
(4R)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene: Unique due to its specific substitution pattern and the presence of the azido group.
4-Azido-2H-chromene: Lacks the methyl substitutions, resulting in different reactivity and applications.
6,8-Dimethyl-2H-chromene: Lacks the azido group, limiting its use in click chemistry applications.
Uniqueness
The uniqueness of this compound lies in its combination of the azido group and the chromene backbone, which imparts specific reactivity and potential for diverse applications in scientific research and industry.
特性
IUPAC Name |
(4R)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNNTLWCTDPSBN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2508764.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)








![5-(AZEPAN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2508785.png)

![butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508787.png)
